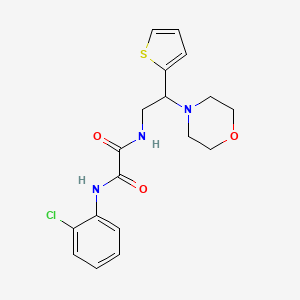

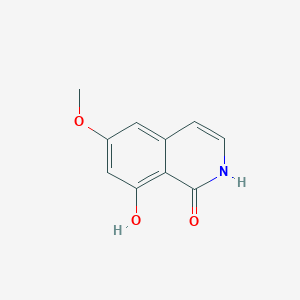

![molecular formula C20H16N2O3 B2779227 3-苄基-2-乙基-3H-咔咪诺[2,3-d]嘧啶-4,5-二酮 CAS No. 896829-34-8](/img/structure/B2779227.png)

3-苄基-2-乙基-3H-咔咪诺[2,3-d]嘧啶-4,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .

Synthesis Analysis

The Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .Molecular Structure Analysis

The most common structures among pyridopyrimidines are derivatives of pyrido[2,3-d]pyrimidine .Chemical Reactions Analysis

At room temperature in aqueous ethanol, photo-excited state functions generated from Na2 eosin Y were employed as direct hydrogen atom transfer (HAT) catalysts by visible light mediated in the air atmosphere .Physical And Chemical Properties Analysis

Pyridopyrimidines offer a great practical potential in the search for new biologically active compounds .科学研究应用

合成与表征

chromeno[2,3-d]pyrimidine-4,5-dione 家族中的化合物通过各种方法合成,突出了它们的用途广泛性及其结构和功能特性的受关注性。例如,一种由 6-amino-1,3-dimethyluracil 和邻羟基苄醇、曼尼希碱和季铵盐合成 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones 的新方法已被开发出来,产率为 38-85% (Osyanin 等人,2014)。这种方法强调了在氮原子处引入取代基的能力,而这通常受到其他合成方法的限制。

抗菌应用

新型杂环化合物的抗菌评价,包括 chromeno[3′,2′:5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]嘧啶,对被测微生物表现出不同的抑制作用。这表明它们在开发新的抗菌剂中具有潜在的应用 (Esam S. Allehyani,2022)。

无催化剂合成

一种用于创建多种取代的 chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones 的无催化剂、一锅、三组分合成方法突出了生产这些化合物的环保且有效的方法。该方法的温和条件和高原子经济性强调了其在绿色化学应用中的潜力 (Brahmachari & Nayek,2017)。

水介质有机合成

在水介质中使用 l-脯氨酸催化进行的 chromene 衍生物的水介质合成代表了一种绿色且有效的合成方法。该方法良好到极好的产率进一步证明了合成 chromeno[2,3-d]pyrimidine 衍生物的多功能性和生态友好性 (Mofakham 等人,2013)。

新型合成方法

创新的合成方法,例如一锅四组分反应,产生了在 C(5) 处具有硝基酮烯胺基团的 chromeno[2,3-d]pyrimidine-2,4-dione 衍生物。该方法的简便性、良好的产率和简单的纯化过程突出了其在合成复杂衍生物中的实用性 (Alizadeh 等人,2015)。

氧化剂

chromeno[2,3-d]pyrimidine-4,5-diones,特别是那些具有去氮黄素类似物的,表现出很强的氧化力,表明它们在有机合成中用作氧化剂的潜力。它们在中性条件下将醇氧化成醛的能力尤其值得注意 (Yoneda 等人,1980)。

作用机制

Target of Action

Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, which could lead to cell cycle arrest and apoptosis .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase .

Result of Action

Similar compounds have been shown to inhibit the growth of various cell lines .

未来方向

属性

IUPAC Name |

3-benzyl-2-ethylchromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c1-2-16-21-19-17(18(23)14-10-6-7-11-15(14)25-19)20(24)22(16)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKNGZUXZSERDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-2-ethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate](/img/structure/B2779149.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2779153.png)

![tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2779158.png)

![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2779159.png)

![5-((2-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779166.png)